3,5-Bis(3-methylbutyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-Bis(3-methylbutyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-methylbutyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives and alkylating agents to form the triazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-methylbutyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-methylbutyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3,5-Dimethyl-1,2,4-triazole: A derivative with methyl groups at positions 3 and 5.
3,5-Diethyl-1,2,4-triazole: A derivative with ethyl groups at positions 3 and 5.
Uniqueness
3,5-Bis(3-methylbutyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of 3-methylbutyl groups at positions 3 and 5, which can influence its chemical properties and biological activities
Properties
CAS No. |
62695-63-0 |
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Molecular Formula |
C12H24N4 |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
3,5-bis(3-methylbutyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C12H24N4/c1-9(2)5-7-11-14-15-12(16(11)13)8-6-10(3)4/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
OIWXAJRJGJGXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NN=C(N1N)CCC(C)C |
Origin of Product |
United States |
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